An In-Depth Technical Guide to N-(2,3-dimethylphenyl)-4-methoxybenzamide: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to N-(2,3-dimethylphenyl)-4-methoxybenzamide: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of N-(2,3-dimethylphenyl)-4-methoxybenzamide, a substituted benzamide with potential applications in research and drug development. Drawing upon established principles of medicinal chemistry and data from closely related analogues, this document details the compound's physicochemical properties, a robust synthesis protocol, and an exploration of its potential biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Chemical Identity
N-(2,3-dimethylphenyl)-4-methoxybenzamide belongs to the large and versatile class of benzamides, compounds characterized by a carboxamide group attached to a benzene ring. The specific substitutions on both the N-phenyl ring (2,3-dimethyl) and the benzoyl ring (4-methoxy) are expected to confer distinct physicochemical and biological properties. The methoxy group, a well-known bioisostere for other functional groups, can significantly influence a molecule's metabolic stability and receptor binding affinity. The dimethylphenyl moiety introduces steric bulk and lipophilicity, which can impact cell permeability and target engagement.
While specific experimental data for N-(2,3-dimethylphenyl)-4-methoxybenzamide is not extensively available in public literature, its structural similarity to other biologically active benzamides warrants a thorough investigation of its potential.
Molecular Structure:
Caption: 2D structure of N-(2,3-dimethylphenyl)-4-methoxybenzamide.
Physicochemical Properties
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Analog Value | Source/Basis |
| Molecular Formula | C₁₆H₁₇NO₂ | Calculated |
| Molecular Weight | 255.31 g/mol | Calculated |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | Not available | - |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | General properties of benzamides |
| LogP (calculated) | ~3.5 - 4.0 | Prediction based on structure |
| pKa (amide proton) | ~17-18 | Typical pKa of secondary amides |
Spectroscopic Data (Predicted):
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both rings, a singlet for the methoxy group protons around 3.8 ppm, two singlets for the methyl groups on the dimethylphenyl ring, and a broad singlet for the amide N-H proton. The aromatic region will likely show complex splitting patterns due to the substitution.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon around 165-170 ppm, the methoxy carbon around 55 ppm, and distinct signals for the aromatic and methyl carbons.
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IR (Infrared Spectroscopy): Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-O stretching of the methoxy group.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 255.1259.
Synthesis and Characterization
The synthesis of N-(2,3-dimethylphenyl)-4-methoxybenzamide can be readily achieved through a standard amidation reaction. The most common and efficient method involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with the corresponding amine.
Synthetic Pathway
The logical synthetic route involves the coupling of 4-methoxybenzoyl chloride with 2,3-dimethylaniline.
Caption: Synthetic pathway for N-(2,3-dimethylphenyl)-4-methoxybenzamide.
Experimental Protocol: Synthesis of N-(2,3-dimethylphenyl)-4-methoxybenzamide
This protocol is a self-validating system, with each step designed to ensure high purity and yield.
Step 1: Preparation of 4-Methoxybenzoyl Chloride
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Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for efficient amidation. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation.[1][2]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid (1.0 eq).
-
Add thionyl chloride (1.2 - 1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude 4-methoxybenzoyl chloride, a liquid or low-melting solid, can be used in the next step without further purification.
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Step 2: Amidation Reaction
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Rationale: The nucleophilic amine (2,3-dimethylaniline) attacks the electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the HCl byproduct.
-
Procedure:
-
Dissolve 2,3-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq).
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Cool the mixture in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.05 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
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Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Potential Biological Activities and Therapeutic Applications
While no specific biological data has been published for N-(2,3-dimethylphenyl)-4-methoxybenzamide, the benzamide scaffold is a privileged structure in medicinal chemistry, and the 4-methoxybenzamide (anisamide) moiety is known to have interesting biological properties.
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Anticancer Potential: Many substituted benzamides exhibit significant anticancer activity.[3] The mechanism of action can vary widely, from tubulin polymerization inhibition to kinase inhibition.[4] Notably, anisamide has been used as a targeting ligand for sigma receptors, which are overexpressed in several types of cancer cells, including lung and prostate cancer.[5][6] This suggests that N-(2,3-dimethylphenyl)-4-methoxybenzamide could potentially be investigated as a targeted anticancer agent.
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Kinase Inhibition: The WNK-SPAK/OSR1 signaling pathway is implicated in hypertension. Structurally related N-(4-phenoxyphenyl)benzamide derivatives have been developed as potent SPAK inhibitors.[7] This raises the possibility that N-(2,3-dimethylphenyl)-4-methoxybenzamide could be explored for similar kinase inhibitory activity.
-
Anti-inflammatory Properties: Benzamides and nicotinamides have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway and subsequent reduction in TNF-α production.[8]
Proposed Biological Evaluation Workflow
For researchers interested in exploring the therapeutic potential of N-(2,3-dimethylphenyl)-4-methoxybenzamide, the following experimental workflow is proposed:
Caption: Proposed workflow for biological evaluation.
Safety and Handling
As with any research chemical with unknown toxicological properties, N-(2,3-dimethylphenyl)-4-methoxybenzamide should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
N-(2,3-dimethylphenyl)-4-methoxybenzamide is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities. While direct experimental data is currently limited, this guide provides a solid foundation for its synthesis, characterization, and exploration as a potential therapeutic agent, particularly in the areas of oncology, inflammation, and kinase-mediated diseases. Further research is warranted to fully elucidate the properties and potential applications of this interesting molecule.
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